Product packaging for (S)-Flurbiprofen(Cat. No.:CAS No. 6341-72-6)

(S)-Flurbiprofen

Cat. No.: B142766
CAS No.: 6341-72-6
M. Wt: 226.27 g/mol
InChI Key: JALUUBQFLPUJMY-UHFFFAOYSA-N
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Description

Contextualization within Non-Steroidal Anti-inflammatory Drug (NSAID) Research

Alpha-Methyl-4-biphenylacetic acid is intrinsically linked to the field of NSAID research, a cornerstone of pain and inflammation management. Its chemical scaffold is emblematic of a class of drugs that has revolutionized the treatment of a multitude of inflammatory conditions.

Significance as a Desfluorinated Analog of Flurbiprofen (B1673479)

The primary significance of alpha-methyl-4-biphenylacetic acid lies in its identity as a desfluorinated analog of flurbiprofen. chemicalbook.com Flurbiprofen, a potent NSAID, is characterized by the presence of a fluorine atom on its biphenyl (B1667301) ring system. nih.govnih.gov By studying the biological activity of the desfluorinated version, researchers can elucidate the role of this specific halogen atom in the drug's interaction with its biological targets, primarily the cyclooxygenase (COX) enzymes. This comparative analysis is fundamental to medicinal chemistry, where such modifications can dramatically alter a compound's potency, selectivity, and metabolic stability. The compound is also known to be an impurity found in flurbiprofen preparations and a metabolite of the COX-2 selective inhibitor, Isopropylbiphenyl. chemicalbook.com

Relationship to Other Arylpropionic Acid Derivatives

Alpha-Methyl-4-biphenylacetic acid belongs to the well-established arylpropionic acid class of NSAIDs, commonly referred to as "profens." This family includes widely used drugs such as ibuprofen (B1674241) and naproxen. The defining structural feature of this class is a propionic acid moiety attached to an aromatic ring system. The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of prostaglandin (B15479496) synthesis by blocking the action of COX enzymes. The exploration of various arylpropionic acid derivatives, including the subject of this article, contributes to a deeper understanding of the pharmacophore required for potent anti-inflammatory activity.

Historical Perspectives in Chemical and Pharmaceutical Sciences

Current Research Landscape and Unaddressed Challenges

The current research landscape for alpha-methyl-4-biphenylacetic acid positions it primarily as a research chemical and a reference standard for analytical purposes, particularly in the context of flurbiprofen impurity profiling. chemicalbook.com The broader field of arylpropionic acid derivatives continues to be an active area of investigation, with a focus on developing compounds with enhanced selectivity for the COX-2 isozyme to reduce the gastrointestinal side effects associated with non-selective COX inhibition.

A significant challenge in the specific context of alpha-methyl-4-biphenylacetic acid is the limited availability of public data on its biological activity. While it is known as a desfluorinated analog of flurbiprofen, detailed and comparative in vitro and in vivo studies characterizing its inhibitory potency against COX-1 and COX-2 are not extensively reported in publicly accessible scientific literature. This data gap represents an unaddressed area of research. Future investigations could focus on a comprehensive biological evaluation of this compound to precisely quantify its activity and selectivity. Such studies would be invaluable for completing the structure-activity relationship picture for this series of compounds and could guide the design of future NSAIDs.

Furthermore, the general challenges in NSAID research, such as understanding and mitigating cardiovascular risks associated with COX-2 inhibition and overcoming the dose-limiting side effects, remain pertinent. spandidos-publications.comnih.govclinicaltrials.govopenpublichealthjournal.com While alpha-methyl-4-biphenylacetic acid itself may not be a clinical candidate, its study can contribute to the fundamental knowledge base needed to address these long-standing challenges in the development of safer and more effective anti-inflammatory therapies.

Detailed Research Findings

While specific quantitative data for alpha-methyl-4-biphenylacetic acid is scarce in the public domain, we can infer its likely properties and research utility from studies on its parent compound, flurbiprofen, and related arylpropionic acids.

Table 1: Physicochemical Properties of alpha-Methyl-4-biphenylacetic Acid

PropertyValue
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol
IUPAC Name2-(4-phenylphenyl)propanoic acid
SynonymsBiprofen, 2-(4-Biphenylyl)propionic acid
CAS Number6341-72-6
Data sourced from PubChem Compound Database. nih.gov

Table 2: Comparative Cyclooxygenase (COX) Inhibition Data for Flurbiprofen

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Flurbiprofen0.050.3
(Note: This data is for the parent compound, flurbiprofen, and is provided for contextual comparison. Specific IC₅₀ values for alpha-methyl-4-biphenylacetic acid are not readily available in the reviewed literature.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B142766 (S)-Flurbiprofen CAS No. 6341-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALUUBQFLPUJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286408
Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-72-6
Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
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Record name 2-(4-Biphenyl)propionic acid, (+/-)-
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Record name 6341-72-6
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Record name α-Methyl[1,1′-biphenyl]-4-acetic acid
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Record name 2-(4-Biphenylyl)propionic acid
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for α-Methylated Phenylacetic Acid Synthesis

The approaches to synthesizing the core structure of α-methylated phenylacetic acids have evolved considerably, moving from classical multi-step processes to more streamlined and efficient strategies.

Historically, the synthesis of phenylacetic acids has relied on several foundational reactions. One common industrial method begins with toluene, which undergoes chlorination to form benzyl (B1604629) chloride. The subsequent reaction with sodium cyanide yields benzyl cyanide, which is then saponified to produce phenylacetic acid. google.com While effective, this route involves the use of highly toxic cyanide salts, posing significant handling challenges. google.com

Another frequently employed traditional method involves the reduction of mandelic acid and its derivatives. google.com A classic approach utilized a combination of red phosphorus, potassium iodide, and phosphoric acid to reduce the α-hydroxy group of mandelic acid. google.com This method, while capable of producing high yields, requires stoichiometric amounts of hazardous reagents like red phosphorus and hydroiodic acid (HI), which presents safety and environmental concerns, particularly on an industrial scale. google.comyoutube.com

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that has been extensively investigated for the synthesis of aryl acetic acids. organic-chemistry.orgmasterorganicchemistry.com This method typically involves the reaction of an aromatic compound, such as biphenyl (B1667301), with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The initial product is an aryl ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

For the synthesis of biphenylacetic acid derivatives, biphenyl can be acylated to form a biphenylyl ketone. This ketone can then be converted to the final acetic acid structure through subsequent chemical transformations. For instance, a facile synthesis for the related compound Felbinac (4-biphenylacetic acid) utilizes the Friedel-Crafts reaction of biphenyl with ethyl α-chloro-α-(methylthio)acetate. koreascience.kr The resulting intermediate is then desulfurized and hydrolyzed to yield the final product. koreascience.kr This acylation strategy provides a versatile entry point to the biphenylacetic acid scaffold.

Contemporary Synthetic Innovations

Modern synthetic chemistry has focused on developing greener, more efficient, and highly selective methods, which is reflected in the newer approaches to α-methyl-4-biphenylacetic acid and its precursors.

A significant advancement over the traditional red phosphorus/iodide reduction of mandelic acids is a modern, iodide-catalyzed process. nih.govorganic-chemistry.org This innovative method relies on the in situ generation of hydroiodic acid from a catalytic amount of sodium iodide (NaI), using a milder stoichiometric reductant such as phosphorous acid (H₃PO₃). nih.govresearchgate.net This contemporary approach avoids the direct handling of hazardous hydroiodic acid and the use of red phosphorus, making it a more convenient, scalable, and environmentally benign alternative. organic-chemistry.org The reaction demonstrates broad functional group tolerance and provides excellent yields, representing a key evolution in the synthesis of phenylacetic acids. organic-chemistry.org

Table 1: Comparison of Mandelic Acid Reduction Methods

FeatureTraditional MethodIodide-Catalyzed Method
Iodide Source Stoichiometric KI / Red PCatalytic NaI
Reductant Red Phosphorus / H₃PO₄Phosphorous Acid (H₃PO₃)
Reagent Hazard High (HI, Red P)Moderate
Scalability ProblematicHigh
Key Advantage High Yields google.comIncreased safety, greener process organic-chemistry.org

For α-methylated phenylacetic acids like α-methyl-4-biphenylacetic acid, the α-carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers. In pharmaceutical applications, often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the development of chiral synthesis pathways to selectively produce a single enantiomer is of paramount importance.

Asymmetric synthesis strategies are employed to achieve this enantiomeric control. These methods often involve the use of chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific enantiomer. For example, iridium-catalyzed asymmetric cycloadditions have been developed for reactions involving pharmaceutically relevant carboxylic acids, demonstrating high enantioselectivity. acs.org Similarly, chiral scandium catalysts have been used effectively in asymmetric cascade reactions to produce complex molecules with high enantiomeric purity. acs.org While a specific pathway for α-methyl-4-biphenylacetic acid is not detailed, these advanced catalytic systems exemplify the modern approaches used to achieve enantiomeric control in the synthesis of chiral acids and their derivatives. acs.orgacs.orgnih.gov

Utility in the Synthesis of Complex Pharmaceutical Intermediates

Phenylacetic acid and its derivatives are crucial building blocks in the pharmaceutical industry. mdpi.com They form the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like diclofenac (B195802) and ibuprofen (B1674241). organic-chemistry.orgmdpi.com

α-Methyl-4-biphenylacetic acid is structurally related to the profen class of NSAIDs and is listed as an impurity of Flurbiprofen (B1673479). chemicalbook.com Its structure serves as a valuable scaffold or intermediate for creating more complex and potentially more potent pharmaceutical agents. For instance, 4-biphenylacetic acid has been used as a starting material in the synthesis of gastrosparing NSAIDs. sigmaaldrich.com The ability to functionalize the carboxylic acid group and the biphenyl ring system makes α-methyl-4-biphenylacetic acid a versatile intermediate for developing new therapeutic candidates with a range of biological activities. acs.orgmdpi.com

Role as a Precursor for Active Pharmaceutical Ingredients

Alpha-methyl-4-biphenylacetic acid serves as a crucial building block and a key intermediate in the synthesis of several important active pharmaceutical ingredients, most notably those belonging to the non-steroidal anti-inflammatory drug (NSAID) class of profens.

Its structural similarity to established drugs like flurbiprofen makes it a molecule of great interest in synthetic organic chemistry. researchgate.net Flurbiprofen, chemically known as 2-(2-fluoro-4-biphenyl)propanoic acid, is a potent NSAID used to treat arthritis and pain. nih.gov Alpha-methyl-4-biphenylacetic acid is considered a defluorinated analog of flurbiprofen, highlighting their close structural relationship. researchgate.net This relationship is further underscored by the fact that alpha-methyl-4-biphenylacetic acid is often identified as an impurity in the commercial production of flurbiprofen. chemicalbook.com

The synthesis of flurbiprofen often involves the construction of the biphenyl system and the introduction of the propionic acid side chain. Various synthetic strategies have been developed to achieve this, and intermediates structurally related to alpha-methyl-4-biphenylacetic acid are common. For instance, one patented method for synthesizing flurbiprofen involves a palladium-catalyzed coupling reaction between 2-(3-fluoro-4-bromophenyl)propionic acid and phenylboronic acid. google.com This illustrates how a functionalized propionic acid derivative of a biphenyl precursor is a key component in the synthesis.

Given its structure, alpha-methyl-4-biphenylacetic acid can be envisioned as a late-stage intermediate in the synthesis of flurbiprofen and other similar APIs. A synthetic route could potentially involve the synthesis of alpha-methyl-4-biphenylacetic acid followed by a regioselective fluorination of the biphenyl ring to yield flurbiprofen. The development of efficient and selective C-H activation and fluorination reactions in recent years has made such synthetic pathways increasingly feasible.

The following table summarizes the key compounds involved in the synthesis of flurbiprofen, highlighting the central role of structures like alpha-methyl-4-biphenylacetic acid.

CompoundRole in Synthesis
2,4-DifluoronitrobenzeneStarting material in some synthetic routes google.com
Diethyl methylmalonateReagent for introducing the propionic acid side chain google.com
2-(3-Fluoro-4-bromophenyl)propionic acidKey intermediate for coupling reactions google.com
Phenylboronic acidReagent for forming the biphenyl system via Suzuki coupling google.com
alpha-Methyl-4-biphenylacetic acid Defluorinated analog and potential precursor to Flurbiprofen researchgate.net
FlurbiprofenFinal Active Pharmaceutical Ingredient nih.gov

Integration into Prodrug Design and Conjugation Chemistry

The development of prodrugs is a well-established strategy in medicinal chemistry to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. Alpha-methyl-4-biphenylacetic acid, with its carboxylic acid functional group, is an ideal candidate for integration into prodrug design, particularly through esterification to create ester prodrugs.

While specific examples of prodrugs derived directly from alpha-methyl-4-biphenylacetic acid are not extensively documented in publicly available literature, the principles of prodrug design can be readily applied to it. The closely related compound, 4-biphenylacetic acid (BPA), has been the subject of numerous studies in prodrug development, and these provide a clear blueprint for the potential of alpha-methyl-4-biphenylacetic acid in this area. nih.govresearchgate.net

A significant area of research has been the development of mutual prodrugs of BPA. A mutual prodrug consists of two synergistic drugs linked together in a single molecule. Upon administration, the prodrug is cleaved in the body to release the two active agents. For example, a novel mutual prodrug was synthesized by linking 4-biphenylacetic acid with quercetin (B1663063) tetramethyl ether (QTME), a compound with antioxidant properties. nih.gov The resulting ester, BPA-QTME, was designed to be a gastro-sparing NSAID. The rationale is that the free carboxylic acid group of the NSAID, which is often associated with gastric irritation, is masked in the prodrug form. Upon enzymatic hydrolysis in the body, both the anti-inflammatory agent (BPA) and the gastro-protective antioxidant (QTME) are released, offering a dual therapeutic effect. nih.gov

These principles of mutual prodrug design are directly applicable to alpha-methyl-4-biphenylacetic acid. By conjugating it with other therapeutic agents or promoieties, it is possible to:

Enhance solubility: The carboxylic acid can be esterified with a hydrophilic moiety to improve aqueous solubility.

Improve permeability: Esterification with a lipophilic group can enhance its ability to cross cell membranes.

Target specific tissues: The prodrug can be designed to be cleaved by enzymes that are predominantly found in the target tissue, thereby localizing the drug's effect.

Reduce side effects: As seen with the BPA-QTME example, masking the carboxylic acid can reduce gastrointestinal irritation.

The following table outlines the potential for prodrug design based on the chemistry of alpha-methyl-4-biphenylacetic acid, drawing parallels from research on related compounds.

Prodrug StrategyRationale and Potential ApplicationExample from Related Compound (4-Biphenylacetic acid)
Ester Prodrugs Masking the carboxylic acid to improve tolerability and modify pharmacokinetic properties.Synthesis of ester derivatives with phytophenols to create safer NSAIDs. researchgate.net
Mutual Prodrugs Combining with another therapeutic agent for a synergistic effect.Mutual prodrug of 4-biphenylacetic acid and quercetin tetramethyl ether for anti-inflammatory and gastroprotective effects. nih.gov
Amide Prodrugs Formation of an amide linkage to alter solubility and metabolic stability.Synthesis of substituted 4-biphenyl acetamide (B32628) derivatives. researchgate.net

The biological activity of alpha-methyl-4-biphenylacetic acid itself has been investigated. In one study, it was co-crystallized with prostaglandin (B15479496) H2 synthase-1 (PGHS-1), a key enzyme in the inflammatory pathway. researchgate.net This demonstrates that the compound interacts with a relevant biological target, which is a fundamental prerequisite for its consideration as a drug candidate or for its inclusion in a prodrug.

Cyclooxygenase (COX) Inhibition Research

Alpha-Methyl-4-biphenylacetic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is recognized as a defluorinated analog of flurbiprofen. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923).

While specific inhibitory concentration (IC50) or binding affinity (Ki) values for alpha-methyl-4-biphenylacetic acid are not extensively reported in publicly available literature, its structural characteristics as an arylpropionic acid derivative suggest a strong interaction with the COX active site. Compounds of this class, which possess a carboxylic acid moiety, are known to form critical interactions with polar residues at the entrance of the COX channel. The binding is typically competitive with the natural substrate, arachidonic acid. Research on structurally related compounds indicates that the affinity for COX-1 is significant. For instance, many traditional NSAIDs with similar core structures exhibit potent inhibition of the COX-1 isoform.

The precise nature of the interaction between alpha-Methyl-4-biphenylacetic acid and its primary target has been illuminated by structural biology techniques.

The crystal structure of ovine prostaglandin H2 synthase-1 (a COX-1 isoform) in a complex with alpha-methyl-4-biphenylacetic acid has been resolved to a 2.0 Å resolution and is available in the Protein Data Bank under the accession code 1Q4G. researchgate.netsigmaaldrich.com This high-resolution structure provides a detailed view of the inhibitor bound within the enzyme's active site. The analysis reveals how the inhibitor occupies the hydrophobic channel of the enzyme, thereby preventing the binding of the substrate, arachidonic acid.

Table 1: Crystallographic Data for PDB Entry 1Q4G

Parameter Value
PDB ID 1Q4G
Resolution 2.00 Å
Method X-RAY DIFFRACTION
Enzyme Prostaglandin G/H synthase 1 (Ovis aries)
Ligand alpha-Methyl-4-biphenylacetic acid

The crystallographic data for the 1Q4G complex, along with broader studies on NSAID-COX interactions, have identified key amino acid residues within the COX-1 active site that are crucial for binding. nih.gov The carboxylic acid group of alpha-methyl-4-biphenylacetic acid forms a salt bridge with the positively charged guanidinium (B1211019) group of Arginine-120 (Arg-120) at the mouth of the active site channel. nih.gov Additionally, a hydrogen bond is typically formed with the hydroxyl group of Tyrosine-355 (Tyr-355). nih.gov These polar interactions anchor the inhibitor in place, while its biphenyl and methyl groups engage in hydrophobic interactions deeper within the channel. The mutation of these key residues, particularly Arg-120, has been shown to dramatically reduce the binding affinity of carboxylic acid-containing NSAIDs. nih.gov

Table 2: Key Residue Interactions for Carboxylic Acid NSAIDs in COX-1

Residue Type of Interaction Role in Binding
Arg-120 Salt Bridge/Ionic Interaction Anchors the carboxylate group of the inhibitor. nih.gov
Tyr-355 Hydrogen Bond Stabilizes the inhibitor at the channel constriction. nih.gov

Exploration of Alternative Molecular Targets

Research has expanded to investigate whether the biphenyl scaffold, a core component of alpha-methyl-4-biphenylacetic acid, can interact with other enzymes beyond the COX family.

Recent studies have explored the potential of biphenyl-containing compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in the degradation of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA). nih.govnih.gov Structure-activity relationship studies have led to the development of potent NAAA inhibitors. One such inhibitor, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, which features a biphenyl scaffold similar to that of alpha-methyl-4-biphenylacetic acid, has demonstrated significant inhibitory activity against NAAA with an IC50 value of 2.12 ± 0.41 µM. nih.gov This compound was identified as a reversible and competitive inhibitor of NAAA. nih.gov These findings suggest that the biphenyl moiety can be a valuable structural element in the design of inhibitors for targets other than COX, including NAAA. nih.govnih.gov

Table 3: Inhibitory Activity of a Biphenyl-Containing Compound against NAAA

Compound Target Enzyme IC50 (µM)
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine NAAA 2.12 ± 0.41 nih.gov

Mechanistic Studies of Molecular Interactions and Biological Targets

Studies on Gamma-Aminobutyric Acid (GABA) Receptor Modulation (Contextual from 4-biphenylacetic acid research)

Research into the direct modulation of Gamma-Aminobutyric Acid (GABA) receptors by alpha-methyl-4-biphenylacetic acid is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on the structurally related compound, 4-biphenylacetic acid (also known as Felbinac). GABA receptors, particularly the GABA-A receptor subtype, are crucial ligand-gated ion channels in the central nervous system that mediate inhibitory neurotransmission. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which form a central chloride ion channel. The binding of the neurotransmitter GABA to its site on the receptor causes the channel to open, leading to an influx of chloride ions that hyperpolarizes the neuron and inhibits the generation of an action potential.

The GABA-A receptor complex also possesses multiple allosteric binding sites, distinct from the GABA binding site, where various molecules can bind to modulate the receptor's activity. Positive allosteric modulators, such as benzodiazepines and barbiturates, enhance the effect of GABA, typically by increasing the frequency or duration of channel opening, leading to a more potent inhibitory response.

Contextual research indicates that 4-biphenylacetic acid, in conjunction with quinolone antibacterial agents, can induce a functional blockade of GABA receptors. This suggests an antagonistic interaction, where the presence of these compounds can inhibit the normal function of the GABA receptor, though the precise mechanism and whether 4-biphenylacetic acid acts directly on the receptor or through a more complex interaction involving the quinolone is an area for further investigation. The implication for alpha-methyl-4-biphenylacetic acid, given its structural similarity, is that it may possess a comparable potential to interact with the GABAergic system, although specific studies are required to confirm this hypothesis.

The subunit composition of GABA-A receptors significantly influences their pharmacological properties. For instance, the presence of different alpha (α) subunits can determine the receptor's sensitivity to various modulators. The binding site for benzodiazepines, for example, is located at the interface between α and γ subunits. Any potential interaction of alpha-methyl-4-biphenylacetic acid with the GABA-A receptor would likely be dependent on the specific subunits composing the receptor complex.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Structural Determinants for Biological Activity

The biological activity of alpha-methyl-4-biphenylacetic acid is intrinsically linked to its specific structural features. Modifications to different parts of the molecule can dramatically alter its pharmacological effects.

Impact of alpha-Methyl Substitution on Ligand-Target Binding

The presence of an alpha-methyl group on the acetic acid side chain of alpha-methyl-4-biphenylacetic acid is a critical determinant of its inhibitory activity against cyclooxygenase (COX) enzymes. This substitution introduces a chiral center, and the resulting stereochemistry plays a significant role in the molecule's interaction with the enzyme's active site.

Research on related compounds like indomethacin (B1671933) has shown that the 2'-methyl group inserts into a hydrophobic pocket within the COX active site, contributing to slow-reversibility and potent inhibition. acs.org The removal of this methyl group can convert a highly potent inhibitor into a weak and rapidly reversible one. nih.gov In the case of alpha-methyl-4-biphenylacetic acid, a defluorinated analog of flurbiprofen (B1673479), the alpha-methyl group is believed to occupy a similar hydrophobic depression, enhancing its binding affinity. acs.orgacs.org

The orientation of this methyl group within the active site is crucial. For instance, the S-enantiomer of related profens is generally more active as a COX inhibitor than the R-enantiomer. This stereoselectivity arises from the specific interactions of the alpha-methyl group with amino acid residues lining the active site channel.

Influence of Biphenyl (B1667301) Moiety Modifications on Pharmacological Response

Modifications to the biphenyl ring system can lead to changes in potency and selectivity for COX-1 versus COX-2. For example, the introduction of different substituents on the phenyl rings can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding interactions. Studies on related biphenyl derivatives have shown that substitutions can affect the orientation of the molecule within the active site, leading to enhanced or diminished inhibitory activity. nih.gov

Furthermore, the planarity and rotational freedom of the two phenyl rings in the biphenyl system are important for optimal binding. The ability of the molecule to adopt a specific conformation to fit within the L-shaped active site of COX enzymes is a key factor in its inhibitory potency. acs.org

Advanced Computational Modeling Approaches

Computational chemistry has become an indispensable tool in drug design and development, offering powerful methods to investigate the interactions between ligands and their biological targets at a molecular level.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. chemmethod.comnih.gov This method has been widely applied to study the binding of alpha-methyl-4-biphenylacetic acid and related NSAIDs to COX enzymes. amegroups.cnnih.govresearchgate.net

Docking simulations have been instrumental in visualizing how alpha-methyl-4-biphenylacetic acid fits into the active site of both COX-1 and COX-2. amegroups.cn These studies have helped to identify key amino acid residues that interact with the drug, such as Arg120, Tyr355, and Ser530, which are located at the constriction site and the apex of the active site channel. acs.orgamegroups.cn The X-ray crystal structure of ovine prostaglandin (B15479496) H2 synthase-1 in complex with alpha-methyl-4-biphenylacetic acid (PDB ID: 1Q4G) has provided a valuable template for these docking studies. acs.orgamegroups.cn

By comparing the docking poses and calculated binding energies of different compounds, researchers can predict their relative inhibitory potencies and design new derivatives with improved binding characteristics. researchgate.net For instance, docking studies can help to rationalize why certain structural modifications enhance COX-2 selectivity. nih.govresearchgate.net

Table 1: Key Amino Acid Residues in COX-1 Active Site Interacting with Biphenylacetic Acid Derivatives

ResidueLocation in Active SiteType of InteractionReference
Arg120Constriction SiteIonic Interaction acs.orgamegroups.cn
Tyr355Constriction SiteHydrogen Bonding acs.org
Ser530Apex of Active SiteHydrogen Bonding acs.orgamegroups.cn
Leu352Hydrophobic PocketVan der Waals amegroups.cn
Tyr348Active Site Wall--- amegroups.cn
Trp387Near Heme Group--- amegroups.cn
Leu531Side Pocket--- amegroups.cn

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govresearchgate.net A pharmacophore model represents the key steric and electronic features that a ligand must possess to interact with a specific receptor. nih.gov

For biphenylacetic acid derivatives, a pharmacophore model would typically include features such as a hydrophobic aromatic ring system (the biphenyl moiety), a hydrogen bond acceptor (the carboxylate group), and a hydrophobic feature (the alpha-methyl group). By creating a pharmacophore model based on a set of known active compounds, researchers can screen large virtual libraries of molecules to identify new potential inhibitors. nih.govsemanticscholar.org This approach is particularly useful when the three-dimensional structure of the target protein is unknown. researchgate.net

Ligand-based drug design, which heavily relies on pharmacophore modeling, has been successfully used to develop novel NSAIDs with improved potency and selectivity. nih.gov This strategy allows for the rational design of new molecules by ensuring they possess the necessary chemical features for optimal interaction with the target enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating various physicochemical properties of molecules (descriptors) with their measured biological activity. researchgate.net

For alpha-methyl-4-biphenylacetic acid and its analogs, QSAR studies have been employed to understand which molecular properties are most important for their anti-inflammatory activity. nih.gov These studies often involve calculating a wide range of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The resulting QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. For example, a QSAR study on related compounds suggested that substitutions with more electronegative and less bulky groups are favorable for activity. nih.gov These theoretical insights provide a valuable guide for the design of more potent and selective NSAIDs. nih.gov

Molecular Dynamics Simulations to Analyze Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. youtube.com In the context of drug discovery and medicinal chemistry, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as alpha-methyl-4-biphenylacetic acid, and its protein target. These simulations can reveal details about the binding stability, conformational changes, and the key intermolecular interactions that govern the ligand-protein recognition process.

While specific MD simulation studies exclusively focused on alpha-methyl-4-biphenylacetic acid are not extensively documented in publicly available literature, the principles of this technique can be understood from studies on structurally related compounds and their protein targets. A relevant example is the study of ligands binding to Fatty Acid Binding Protein 4 (FABP4). FABP4 is a protein that binds and transports fatty acids and other lipophilic molecules, making it a plausible target for a biphenylacetic acid derivative. nih.gov

MD simulations of FABP4 in complex with various ligands have demonstrated how these molecules induce conformational changes in the protein. mpg.de For instance, simulations have shown that ligand binding can cause a shift from a "closed" to an "open" conformation of the protein, which is crucial for its function. mpg.de These simulations, often running for microseconds, allow researchers to observe the flexibility of both the ligand and the protein's binding pocket, identifying key amino acid residues that form stable interactions with the ligand. mpg.de

In a hypothetical MD simulation of alpha-methyl-4-biphenylacetic acid bound to a target like FABP4, researchers would typically analyze several parameters to understand the binding dynamics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD for both the protein backbone and the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein. High RMSF values in certain loops or domains of the protein upon ligand binding can indicate induced conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity. The carboxylic acid moiety of alpha-methyl-4-biphenylacetic acid would be a key focus of such an analysis.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be employed on the simulation trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. nih.gov

These detailed analyses from MD simulations provide a dynamic picture of the ligand-protein interaction, complementing the static information obtained from techniques like X-ray crystallography and guiding the design of new analogs with improved binding characteristics.

Virtual Screening Strategies for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening. Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS)

SBVS relies on the three-dimensional structure of the protein target, which can be determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or predicted using computational modeling. The process involves docking a library of compounds into the binding site of the target protein and scoring them based on their predicted binding affinity and complementarity.

For a target of alpha-methyl-4-biphenylacetic acid, such as the aforementioned FABP4, SBVS could be employed to identify novel analogs from large chemical databases. The known binding site of FABP4 would be used to dock millions of commercially available or synthetically feasible compounds. nih.gov The scoring functions used in docking programs would then rank the compounds based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The top-ranked compounds would be selected for further experimental validation.

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target protein is unknown, LBVS can be utilized. This approach uses the knowledge of known active ligands, such as alpha-methyl-4-biphenylacetic acid, to identify other compounds with similar properties that are likely to bind to the same target. Common LBVS methods include:

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound. The similarity can be assessed based on 2D fingerprints (representing the presence or absence of certain chemical features) or 3D shape and pharmacophore models.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to be active. A pharmacophore model could be developed based on the structure of alpha-methyl-4-biphenylacetic acid and then used to screen large compound libraries for molecules that match the model.

The table below summarizes the key aspects of these virtual screening strategies for identifying novel analogs of alpha-methyl-4-biphenylacetic acid.

Strategy Requirement Methodology Outcome
Structure-Based Virtual Screening (SBVS) 3D structure of the protein target (e.g., FABP4)Molecular docking of compound libraries into the binding site and scoring based on predicted binding affinity.A ranked list of potential new inhibitors with diverse chemical scaffolds.
Ligand-Based Virtual Screening (LBVS) A known active ligand (e.g., alpha-methyl-4-biphenylacetic acid)Searching for molecules with similar 2D or 3D features (similarity searching) or matching a pharmacophore model.Identification of new compounds that share key chemical features with the known active ligand.

The hits identified from either SBVS or LBVS are then typically subjected to further computational analysis, such as more rigorous docking protocols or MD simulations, before being synthesized or purchased for in vitro and in vivo testing. This iterative process of computational screening and experimental validation is a cornerstone of modern drug discovery, enabling the rapid identification of promising new therapeutic agents.

Pharmacological Efficacy Studies Preclinical Research

Anti-inflammatory Activity Profiling

The anti-inflammatory properties of alpha-methyl-4-biphenylacetic acid have been a subject of significant interest in preclinical research, drawing parallels with other non-steroidal anti-inflammatory drugs (NSAIDs). Investigations have spanned both in vitro and in vivo models to elucidate its mechanisms of action and potential therapeutic benefits.

In Vitro Models of Inflammation and Prostaglandin (B15479496) Synthesis Inhibition

Alpha-methyl-4-biphenylacetic acid, a defluorinated analog of flurbiprofen (B1673479), has been studied for its ability to inhibit prostaglandin synthesis, a key process in the inflammatory cascade. researchgate.netacs.orgresearchgate.netresearchgate.net Prostaglandins (B1171923) are lipid autacoids involved in physiological and pathological processes, including inflammation. researchgate.net Their production is catalyzed by the enzyme prostaglandin H₂ synthetase (PGHS), also known as cyclooxygenase (COX). researchgate.net This enzyme exists in two major isoforms: the constitutive PGHS-1 (COX-1) and the inducible PGHS-2 (COX-2). researchgate.net

The primary mechanism of action for many NSAIDs, including alpha-methyl-4-biphenylacetic acid, is the inhibition of the COX enzymes. acs.orgucl.ac.uk By blocking the cyclooxygenase active site, these drugs prevent the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), the precursor to other prostaglandins. acs.org The interaction of alpha-methyl-4-biphenylacetic acid with the COX-1 enzyme has been structurally characterized. The crystal structure of ovine prostaglandin H₂ synthase-1 in complex with alpha-methyl-4-biphenylacetic acid is available in the Protein Data Bank (PDB ID: 1Q4G). researchgate.netresearchgate.netresearchgate.netresearchgate.netgoogle.comresearchgate.netncbs.res.inpdbj.orgpdbj.org This structural information provides a detailed view of how the compound binds to the enzyme's active site, offering insights for the rational design of new anti-inflammatory agents. researchgate.net

Docking studies have been employed to validate and understand the interaction of various compounds with the COX-1 active site, often using the co-crystallized ligand alpha-methyl-4-biphenylacetic acid as a reference. researchgate.netgoogle.com These computational models are crucial for predicting the anti-inflammatory potential of new chemical entities.

In Vivo Models for Assessing Anti-inflammatory Response (Contextual from biphenylacetic acid research)

The carrageenan-induced paw edema model in rats is a widely used and standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov This model induces a biphasic inflammatory response. frontiersin.org The initial phase is mediated by the release of histamine, serotonin, and bradykinins, while the later phase involves the production of prostaglandins and cytokines. frontiersin.orgnih.gov

Research on biphenylacetic acid derivatives has demonstrated their efficacy in this model. For instance, studies have shown that the administration of certain biphenylacetic acid derivatives can significantly reduce paw edema in rats. mdpi.com The anti-inflammatory effects of these compounds are often dose-dependent. nih.govmdpi.com In some studies, the anti-inflammatory activity of biphenylacetic acid derivatives has been found to be comparable to that of standard NSAIDs like ibuprofen (B1674241). mdpi.com Furthermore, research has explored enhancing the anti-inflammatory effects of biphenylylacetic acid esters by incorporating them into lipid microspheres, which was shown to increase their activity in the carrageenan paw edema test.

The table below summarizes findings from in vivo studies on biphenylacetic acid derivatives using the carrageenan-induced paw edema model.

Compound/FormulationAnimal ModelKey Findings
β-hydroxy-β-arylpropanoic acids (structurally similar to 4-biphenylacetic acid)RatsDose-dependent reduction in paw edema, with some compounds showing activity comparable to ibuprofen. mdpi.com
Biphenylylacetic acid methyl and ethyl esters in lipid microspheresRats3 to 8 times enhancement of anti-inflammatory activity compared to the free acid.
Pistacia lentiscus fruit oil (containing various fatty acids)RatsSignificant time-dependent inhibition of paw edema. nih.gov
Ellagic acidRatsDose-dependent reduction in paw edema. nih.gov
Asparacosin ARatsSignificant inhibition of paw edema at higher doses. frontiersin.org

Investigation of Potential Therapeutic Applications

Beyond its anti-inflammatory effects, the chemical scaffold of alpha-methyl-4-biphenylacetic acid has been explored in the context of other therapeutic areas, leveraging knowledge from structure-activity relationship (SAR) studies and fragment-based drug design.

Anti-tubercular Activity Research (Contextual from SAR studies)

While there is no direct evidence of alpha-methyl-4-biphenylacetic acid itself being investigated for anti-tubercular activity, research into derivatives of biphenylacetic acid has shown some promise in this area. researchgate.net The urgent need for new anti-tubercular drugs, due to the rise of drug-resistant strains of Mycobacterium tuberculosis, has spurred the exploration of diverse chemical scaffolds. ijapr.in

Structure-activity relationship (SAR) studies are crucial in identifying key chemical features responsible for the biological activity of a class of compounds. researchgate.netnih.gov In one study, a series of indolylhydrazones and indole-based 4-thiazolidinones were synthesized from 4-biphenylacetic acid. researchgate.net Several of these derivatives displayed notable in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity at concentrations significantly lower than their cytotoxic levels for mammalian cells. researchgate.net

Another area of research has focused on the development of prodrugs to enhance the delivery and efficacy of anti-tubercular agents. For instance, ester prodrugs of various organic acids have been shown to have greater in vitro activity against mycobacteria than the parent acids, as they can more easily enter the bacterial cells and are then hydrolyzed to release the active acid. researchgate.net This approach could potentially be applied to biphenylacetic acid derivatives to improve their anti-tubercular potential.

The following table presents data on the anti-tubercular activity of compounds derived from or related to the biphenylacetic acid scaffold.

Compound SeriesTarget/OrganismKey Findings
Indolylhydrazones and 4-thiazolidinones from 4-biphenylacetic acidMycobacterium tuberculosis H37RvSome derivatives showed 99% inhibition at MIC values ranging from 6.25 to 25.0 µg/ml. researchgate.net
RiminophenazinesMycobacterium tuberculosisClofazimine, a riminophenazine, showed a MIC on 80 clinical isolates ranging from 0.079 to 2.53 μM for most strains. nih.gov
Quinolines/QuinolonesMycobacterium tuberculosisMoxifloxacin and bedaquiline (B32110) are in clinical trials for treating both drug-susceptible and drug-resistant TB. researchgate.net
Oxadiazole derivativesMycobacterium tuberculosisOxadiazoles can act as bioisosteric replacements for the hydrazide moiety in first-line anti-TB drugs. ijapr.in
Copper(II) complexes of isatin (B1672199) bisthiosemicarbazonesM. tuberculosis H37RV strainComplexation with copper enhanced the anti-tuberculosis activity of the ligands. nih.gov

Anti-dengue Activity Research (Contextual from biphenyl (B1667301) acetic acid fragment optimization)

The biphenylacetic acid scaffold has also been considered in the context of antiviral research, although direct studies on its anti-dengue activity are limited. However, research on related viruses and the application of fragment-based drug design provide a contextual basis for its potential in this area.

Felbinac, which is 4-biphenylacetic acid, has been shown to inhibit the activity of the Chikungunya virus (CHIKV) in Vero cells with a significant selectivity index. medchemexpress.com CHIKV, like the dengue virus, is a mosquito-borne virus that can cause severe illness. This finding suggests that the biphenylacetic acid structure may have broader antiviral applications.

Fragment-based drug design is a strategy used to identify small chemical fragments that can bind to a biological target, which are then optimized to create more potent lead compounds. science.gov In the context of dengue, in silico fragment-based approaches have been used to design inhibitors of the dengue virus NS2B-NS3 protease, a crucial enzyme for viral replication. science.gov While not specifically mentioning the biphenylacetic acid fragment, this approach highlights the potential for using such fragments as starting points for the development of new anti-dengue therapies.

Novel Anti-cancer Activity Research (Contextual from NSAID amide studies)

There is a growing body of research exploring the anti-cancer potential of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. researchgate.net While chronic use of NSAIDs for cancer chemoprevention is limited by their side effects, researchers are developing novel derivatives, such as NSAID amides, to enhance anti-cancer activity and reduce toxicity. researchgate.netscience.gov

Studies have shown that amide analogs of various NSAIDs, including those from the profen class to which alpha-methyl-4-biphenylacetic acid belongs, exhibit significant anti-proliferative effects against various cancer cell lines. researchgate.net For example, amide derivatives of fenoprofen (B1672519) have been shown to more strongly inhibit the growth of tumor cells compared to normal fibroblasts. science.gov The synthesis of diverse amide libraries from NSAID scaffolds allows for the screening of a wide range of chemical structures to identify compounds with potent anti-cancer activity. researchgate.net

The mechanisms by which NSAID derivatives exert their anti-cancer effects are multifaceted and can be independent of COX inhibition. researchgate.net These compounds have been shown to induce apoptosis in cancer cells. researchgate.net The development of hybrid compounds, for instance by conjugating a biphenylacetic acid moiety with another active molecule, is another strategy being explored to create more effective and safer anti-cancer agents.

The table below provides examples of research on the anti-cancer activity of NSAID derivatives.

Compound SeriesCancer Cell LinesKey Findings
Amide derivatives of fenoprofenTumor cells and normal fibroblastsStronger inhibition of tumor cell growth compared to fibroblasts. science.gov
Amide analog libraries of fenamates and profensProstate, colon, and breast cancer cell linesSignificant anti-cancer activity and inhibition of cell proliferation.
Sulindac sulfide (B99878) amideHuman colon tumor xenograft modelIn vivo antitumor activity comparable to the parent drug, sulindac.
Dioxopiperidinamide derivativesNot specifiedSynthesized via amide coupling reaction for biological activity studies. acs.org
Pyrazolobenzotriazinone derivativesNot specifiedInvestigated as COX inhibitors with potential anti-cancer applications. researchgate.net

Metabolism and Pharmacokinetics Research

The study of how a chemical substance is processed within a living organism is fundamental to understanding its potential biological effects. For alpha-Methyl-4-biphenylacetic acid, this research is in its nascent stages, with current knowledge primarily linking it to a parent compound.

Metabolic Pathways and Metabolite Identification

The primary identification of alpha-Methyl-4-biphenylacetic acid in biological systems is as a product of the metabolism of another compound.

alpha-Methyl-4-biphenylacetic acid has been identified as a metabolite of Isopropylbiphenyl. chemicalbook.com Isopropylbiphenyl is recognized as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. chemicalbook.com The metabolic conversion of Isopropylbiphenyl leads to the formation of alpha-Methyl-4-biphenylacetic acid, a transformation that signifies a key step in the biological processing of the parent compound. However, detailed studies explicitly outlining the complete metabolic pathway from Isopropylbiphenyl to alpha-Methyl-4-biphenylacetic acid in various biological systems are not extensively available in the public domain.

Enzymatic Biotransformation Studies

The conversion of chemical compounds within the body is mediated by enzymes. While specific enzymatic studies on alpha-Methyl-4-biphenylacetic acid are limited, the biotransformation of its parent compound, Isopropylbiphenyl, is understood to be the process that generates it. The precise enzymes responsible for the oxidation of the isopropyl group of Isopropylbiphenyl to the carboxylic acid function in alpha-Methyl-4-biphenylacetic acid have not been specifically detailed in available research.

Pharmacokinetic Parameters in Preclinical Models

Pharmacokinetics, the study of the movement of substances within the body, is crucial for assessing a compound's potential. For alpha-Methyl-4-biphenylacetic acid, dedicated and comprehensive preclinical pharmacokinetic data is not widely published.

Absorption and Distribution Research

There is a lack of specific research detailing the absorption and distribution characteristics of alpha-Methyl-4-biphenylacetic acid when administered directly in preclinical models. Studies have focused more on the parent compounds from which it is derived.

Excretion Pathways and Clearance Mechanisms

Similarly, specific data on the excretion pathways and clearance mechanisms for alpha-Methyl-4-biphenylacetic acid are not available in the current body of scientific literature. Understanding how this metabolite is eliminated from the body would require dedicated studies tracking its presence in various biological matrices over time.

Prodrug Research and Advanced Drug Delivery Systems

The development of prodrugs is a common strategy to improve the pharmaceutical properties of a compound. As of now, there are no specific studies found in the public domain that focus on the design and synthesis of prodrugs specifically derived from alpha-Methyl-4-biphenylacetic acid. Research in this area would be contingent on a more thorough understanding of the compound's own pharmacological and pharmacokinetic profiles.

Enhancing Chemical Stability through Prodrug Design

Prodrug design is a sophisticated strategy employed to overcome undesirable properties of a pharmacologically active molecule, such as chemical instability. This approach involves the chemical modification of the active drug to form a new compound, the prodrug, which is inactive in its initial form. Once administered, the prodrug undergoes a predictable transformation in the body, typically through enzymatic or chemical processes, to release the active parent drug.

In the context of compounds structurally related to alpha-methyl-4-biphenylacetic acid, such as 4-biphenylacetic acid (4-BPA), the prodrug approach has been explored to enhance stability and reduce side effects. One notable strategy involves the synthesis of mutual prodrugs, where the parent drug is linked to another active molecule, often with complementary therapeutic benefits.

For instance, research has focused on creating ester-based mutual prodrugs of 4-BPA with naturally occurring phenolic antioxidants like thymol, guaiacol, and eugenol, as well as with the alcoholic compound menthol. scispace.com The primary goal of this research was to develop safer NSAIDs by mitigating the gastrointestinal toxicity associated with the free carboxylic acid group of the parent drug. scispace.com The structures of these synthesized prodrugs were confirmed using spectral analysis. scispace.com The rationale behind this approach is that the ester linkage masks the acidic group, reducing direct irritation to the gastric mucosa. Following administration, these prodrugs are designed to be hydrolyzed in the body, releasing both the NSAID and the antioxidant moiety, which may help to counteract oxidative stress, a factor implicated in NSAID-induced gastric damage. scispace.com

Another example is the creation of a mutual prodrug between 4-biphenylacetic acid (BPA) and quercetin (B1663063) tetramethyl ether (QTME). nih.gov This novel compound was designed as a gastrosparing NSAID. Studies on this BPA-QTME derivative demonstrated that it is chemically stable and possesses optimal lipophilicity. nih.gov Furthermore, it was found to be biolabile, meaning it can be effectively cleaved in the body to release the active components. nih.gov

The table below summarizes the findings related to the chemical stability and properties of a mutual prodrug of a structurally similar compound, 4-biphenylacetic acid.

Prodrug DerivativeKey FindingsReference
4-Biphenylacetic acid-Quercetin tetramethyl ether (BPA-QTME)Chemically stable, biolabile, and possesses optimum lipophilicity. nih.gov
Esters of 4-BPA with phytophenols/alcohol (thymol, guaiacol, eugenol, menthol)Structures established through spectral analysis, designed as potentially safer NSAIDs with reduced ulcerogenic side effects. scispace.com

Cyclodextrin (B1172386) Inclusion Complexation for Modulation of Pharmacokinetic Parameters

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, capable of forming inclusion complexes with a wide variety of guest molecules. This complexation can significantly alter the physicochemical properties of the guest drug, including its solubility, dissolution rate, and bioavailability, thereby modulating its pharmacokinetic parameters.

While specific research on the cyclodextrin complexation of alpha-methyl-4-biphenylacetic acid is limited, studies on the closely related 4-biphenylacetic acid provide valuable insights into this approach. Research has shown that 4-biphenylacetic acid forms a solid inclusion complex with beta-cyclodextrin (B164692) in a 1:1 molar ratio. nih.gov This complexation resulted in improved solubility and dissolution characteristics compared to the uncomplexed drug. nih.gov

The in-vivo implications of this enhanced solubility were demonstrated in a study involving oral administration of the 4-biphenylacetic acid-beta-cyclodextrin complex to rats. The results indicated a quicker and higher peak plasma concentration of the drug compared to the administration of the drug alone. nih.gov This suggests that cyclodextrin complexation can lead to a more rapid absorption and increased bioavailability of the active compound. nih.gov

The improved pharmacokinetic profile translated into enhanced pharmacological activity. In a carrageenan-induced paw edema test in rats, the 4-biphenylacetic acid-beta-cyclodextrin complex exhibited a greater anti-inflammatory effect, as evidenced by a lower median effective dose (ED50) compared to the free drug. nih.gov Furthermore, the complex demonstrated better gastric tolerability in rats than the drug alone, highlighting another potential benefit of this formulation strategy. nih.gov

The following table summarizes the pharmacokinetic and pharmacodynamic findings from the study on the beta-cyclodextrin complex of 4-biphenylacetic acid.

Parameter4-Biphenylacetic acid (Free Drug)4-Biphenylacetic acid-beta-cyclodextrin ComplexReference
Pharmacokinetics
Peak Plasma ConcentrationLowerHigher and achieved quicker nih.gov
Pharmacodynamics
Anti-inflammatory Activity (ED50 in rats)6.2 mg/kg2.9 mg/kg nih.gov
Gastric Tolerability in ratsLess toleratedBetter tolerated nih.gov

These findings underscore the potential of cyclodextrin inclusion complexation as a valuable tool for modulating the pharmacokinetic parameters of NSAIDs like alpha-methyl-4-biphenylacetic acid, leading to improved therapeutic outcomes.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Confirmation and Purity Assessment

The confirmation of the chemical structure and the determination of purity are critical first steps in the analytical workflow. High-performance liquid chromatography and titration analysis are two key methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, making it an ideal method for assessing the purity of α-methyl-4-biphenylacetic acid. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of non-polar compounds like α-methyl-4-biphenylacetic acid.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For the analysis of acidic compounds, the mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for separation. mdpi.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate a wide range of impurities with varying polarities. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl (B1667301) chromophore in α-methyl-4-biphenylacetic acid exhibits strong UV absorbance. sielc.com The purity of the sample is determined by comparing the area of the main peak corresponding to α-methyl-4-biphenylacetic acid to the total area of all peaks in the chromatogram.

A key aspect of HPLC analysis is method validation, which ensures the reliability of the results. Validation parameters typically include specificity, linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). nih.gov For instance, a method might be validated to demonstrate its ability to separate α-methyl-4-biphenylacetic acid from its potential impurities and degradation products.

Table 1: Illustrative HPLC Method Parameters for α-Methyl-4-biphenylacetic acid Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Titration Analysis for Quantitative Determination

Titration is a classic and highly accurate method for the quantitative determination of acidic or basic compounds. For α-methyl-4-biphenylacetic acid, an acid-base titration, specifically an alkalimetric titration, is employed. metrohmusa.com This involves titrating a known amount of the acidic compound with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

The reaction proceeds to a neutralization point, which can be detected using a visual indicator or, more commonly in modern laboratories, by potentiometric titration. metrohmusa.commit.edu In a potentiometric titration, a pH electrode is used to monitor the change in pH as the titrant is added. The equivalence point, where the moles of base added are equal to the moles of acid initially present, is identified by a sharp inflection in the titration curve (a plot of pH versus the volume of titrant added).

The concentration of the α-methyl-4-biphenylacetic acid solution can then be calculated based on the volume and concentration of the NaOH solution used to reach the equivalence point. For accurate results, the NaOH titrant must first be standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). mit.edu

Table 2: Example of a Potentiometric Titration Setup for α-Methyl-4-biphenylacetic acid

ComponentSpecification
Analyte Accurately weighed sample of α-methyl-4-biphenylacetic acid dissolved in a suitable solvent (e.g., ethanol (B145695)/water mixture)
Titrant Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
Indicator System pH electrode connected to a potentiometer
Apparatus Burette, magnetic stirrer, beaker
Endpoint Detection Inflection point of the potentiometric titration curve

Spectroscopic Investigations for Molecular Structure and Interactions

Spectroscopic techniques are indispensable for elucidating the molecular structure and probing the interactions of α-methyl-4-biphenylacetic acid. Infrared, ultraviolet-visible, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com The IR spectrum of α-methyl-4-biphenylacetic acid provides characteristic absorption bands that confirm the presence of its key structural features.

The most prominent features in the IR spectrum of a carboxylic acid are the broad O-H stretching vibration of the carboxyl group, typically appearing in the region of 3300-2500 cm⁻¹, and the strong C=O (carbonyl) stretching vibration, which is usually observed between 1725 and 1700 cm⁻¹. upi.edu The presence of the biphenyl moiety is indicated by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (typically in the 1600-1450 cm⁻¹ region). ucdavis.edu The methyl group will show characteristic C-H stretching and bending vibrations.

Table 3: Characteristic Infrared Absorption Bands for α-Methyl-4-biphenylacetic acid

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)
Aromatic (C-H)Stretching3100 - 3000
Aliphatic (C-H)Stretching3000 - 2850
Carbonyl (C=O)Stretching1725 - 1700
Aromatic (C=C)Stretching1600 - 1450
Carboxylic Acid (C-O)Stretching1320 - 1210
Carboxylic Acid (O-H)Bending950 - 910

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of α-methyl-4-biphenylacetic acid is primarily determined by the biphenyl chromophore.

The biphenyl system gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show a strong absorption maximum (λmax) due to the π → π* transitions within the aromatic rings. The position and intensity of this absorption can be influenced by the solvent used and the substitution on the biphenyl rings. For α-methyl-4-biphenylacetic acid, the λmax is typically observed in the range of 250-280 nm. This technique is also the basis for the quantitative analysis by HPLC with UV detection.

Table 4: Expected UV-Visible Absorption Data for α-Methyl-4-biphenylacetic acid

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~260-270To be determined experimentally
Methanol~260-270To be determined experimentally
Acetonitrile~260-270To be determined experimentally

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule in solution. thermofisher.com Both ¹H NMR and ¹³C NMR are crucial for the characterization of α-methyl-4-biphenylacetic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For α-methyl-4-biphenylacetic acid, the spectrum would show distinct signals for the protons of the methyl group, the methine proton (α-proton), the aromatic protons of the two phenyl rings, and the acidic proton of the carboxyl group. rsc.org

The carboxylic acid proton is typically a broad singlet and appears significantly downfield (δ 10-13 ppm).

The aromatic protons will appear in the region of δ 7.0-8.0 ppm, with complex splitting patterns due to coupling between adjacent protons on the rings.

The methine proton (CH) adjacent to the carboxyl group will be a quartet due to coupling with the three methyl protons, appearing in the region of δ 3.5-4.0 ppm.

The methyl protons (CH₃) will appear as a doublet due to coupling with the methine proton, typically in the upfield region of δ 1.4-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear far downfield (δ 170-180 ppm).

The aromatic carbons will resonate in the region of δ 120-150 ppm. The quaternary carbons (those without attached protons) will typically show weaker signals.

The methine carbon (α-carbon) will appear around δ 40-50 ppm.

The methyl carbon will be the most shielded carbon and will appear in the upfield region (δ 15-25 ppm).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for α-Methyl-4-biphenylacetic acid in CDCl₃

¹H NMR Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (COOH)10.0 - 12.0broad s1H
Aromatic (Ar-H)7.2 - 7.8m9H
Methine (CH)3.7 - 3.9q1H
Methyl (CH₃)1.5 - 1.6d3H
¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)175 - 180
Aromatic (C)125 - 145
Methine (CH)45 - 50
Methyl (CH₃)18 - 22

s = singlet, d = doublet, q = quartet, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. In the study of alpha-methyl-4-biphenylacetic acid, which has a molecular weight of approximately 226.27 g/mol , mass spectrometry provides crucial data for its identification and structural confirmation. nih.gov

Upon ionization in a mass spectrometer, typically through electron ionization (EI), the alpha-methyl-4-biphenylacetic acid molecule (C15H14O2) would form a molecular ion ([M]+•). Due to the presence of a carboxylic acid group and a biphenyl moiety, the fragmentation of this molecular ion is expected to follow predictable pathways. Key fragmentation processes for carboxylic acids include the loss of the hydroxyl radical (•OH, mass loss of 17) and the carboxyl group (•COOH, mass loss of 45). docbrown.info Another common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for alpha-Methyl-4-biphenylacetic acid

Fragment Ion (m/z) Proposed Structure Neutral Loss Fragmentation Pathway
226[C15H14O2]+•-Molecular Ion
211[C14H11O2]+•CH3Loss of the methyl group
181[C14H13O]+•COOHLoss of the carboxyl group
165[C13H9]+•COOH, •CH3Loss of carboxyl and methyl groups

This table is illustrative and based on theoretical fragmentation patterns. Actual experimental data may vary.

The analysis of these fragments allows researchers to piece together the structure of the parent molecule, confirming the presence of the biphenyl and the propanoic acid moieties.

Calorimetric and Diffraction Techniques for Material Science Research

In the realm of material science, understanding the thermal properties and crystalline structure of a compound is essential for developing new materials and formulations. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are two cornerstone techniques for such investigations.

Differential Scanning Calorimetry (DSC) in Complexation Studies

Differential scanning calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly valuable in studying the formation of inclusion complexes, for instance with cyclodextrins, which can alter the physicochemical properties of a guest molecule like alpha-methyl-4-biphenylacetic acid. chemicalbook.com

The formation of an inclusion complex can be observed by changes in the DSC thermogram, such as the shifting, broadening, or disappearance of the melting point endotherm of the guest molecule. While specific DSC data for alpha-methyl-4-biphenylacetic acid complexation is not widely published, studies on the related compound 4-biphenylacetic acid have shown that it forms a solid inclusion complex with β-cyclodextrin. chemicalbook.com A similar investigation on alpha-methyl-4-biphenylacetic acid would likely involve monitoring its characteristic melting point and observing how it changes upon complexation.

Table 2: Illustrative DSC Parameters for Complexation Study of alpha-Methyl-4-biphenylacetic acid

Sample Expected Melting Endotherm (°C) Interpretation
alpha-Methyl-4-biphenylacetic acid (pure)To be determined experimentallyCharacteristic melting point of the pure compound
Cyclodextrin (B1172386) (e.g., β-cyclodextrin)Varies with hydrationMelting/decomposition of the host molecule
Physical MixtureBoth endotherms presentNo complex formation in the solid state
Inclusion ComplexShifted or absent guest endothermIndication of complex formation

This table is a hypothetical representation of expected DSC results.

Such studies are crucial for developing new formulations with modified solubility, stability, and bioavailability.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. The crystalline arrangement of atoms causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

For alpha-methyl-4-biphenylacetic acid, XRD analysis would provide definitive information about its crystal lattice, unit cell dimensions, and the spatial arrangement of its molecules. This information is fundamental for understanding its solid-state properties. Furthermore, in complexation studies, XRD can confirm the formation of a new crystalline phase, distinct from the individual components, providing conclusive evidence of inclusion complex formation.

While a specific crystal structure for alpha-methyl-4-biphenylacetic acid is not publicly available, the methodology would involve analyzing the powder X-ray diffraction (PXRD) patterns of the pure compound and its potential complexes. A comparison of the patterns would reveal changes in the crystalline structure.

Environmental Fate and Biodegradation Research

Microbial Degradation Studies of Related Biphenyl (B1667301) Acids

The biodegradation of biphenyl and its derivatives is a well-documented field of study, offering insights into the likely microbial fate of alpha-methyl-4-biphenylacetic acid. Numerous bacterial strains have been identified with the capability to utilize biphenyl compounds as a carbon and energy source. The degradation process is typically initiated by an attack on the aromatic rings.

One of the key microbial players in the degradation of aromatic compounds is the genus Rhodococcus. For instance, Rhodococcus biphenylivorans has been shown to efficiently degrade a variety of aromatic compounds derived from lignin, a complex polymer found in plant cell walls. nih.gov This bacterium possesses enzymes that can break down these complex structures into simpler molecules that can then enter central metabolic pathways. nih.gov Strains of Rhodococcus are known to degrade a wide range of aromatic hydrocarbons, including those with a biphenyl structure, often through the formation of catechol as a key intermediate, which then undergoes ring cleavage. nih.govstrath.ac.uk

Similarly, bacteria from the genera Pseudomonas and Acinetobacter are well-known for their ability to degrade aromatic acids. Studies on 4-hydroxyphenylacetic acid, a structural relative of alpha-methyl-4-biphenylacetic acid, have shown that species of Acinetobacter and Pseudomonas putida can convert it into common cellular metabolites like carbon dioxide, pyruvate, and succinate (B1194679). asm.orgnih.gov This conversion proceeds through a series of enzymatic steps, including ring-fission by a dioxygenase enzyme. asm.orgnih.gov

The degradation of chlorinated biphenyls, such as 4-chlorobiphenyl (B17849), has also been extensively studied and provides a model for the breakdown of the biphenyl structure of alpha-methyl-4-biphenylacetic acid. Bacterial strains like Achromobacter sp. and Bacillus brevis have been shown to metabolize 4-chlorobiphenyl, with 4-chlorobenzoic acid being a major metabolic product. nih.gov This suggests that the biphenyl rings are the primary site of microbial attack.

Interactive Data Table: Microorganisms Involved in the Degradation of Related Biphenyl Acids

Microorganism Related Compound Degraded Key Findings
Rhodococcus biphenylivorans Lignin-derived aromatic compounds Efficiently degrades a variety of aromatic compounds, transforming them into central intermediates. nih.gov
Rhodococcus sp. Benzene, toluene, o-xylene, PAHs Degrades various aromatic hydrocarbons, often via catechol formation and ortho-cleavage. nih.govstrath.ac.uk
Acinetobacter sp. 4-Hydroxyphenylacetic acid Converts the compound to CO2, pyruvate, and succinate through a multi-step enzymatic pathway. asm.orgnih.gov
Pseudomonas putida 4-Hydroxyphenylacetic acid Utilizes a similar degradation pathway to Acinetobacter for this compound. asm.orgnih.gov
Achromobacter sp. 4-Chlorobiphenyl Metabolizes 4-chlorobiphenyl, producing 4-chlorobenzoic acid as a major byproduct. nih.gov
Bacillus brevis 4-Chlorobiphenyl Shows a similar degradation profile to Achromobacter for 4-chlorobiphenyl. nih.gov
Pseudomonas sp. 4-Chlorobiphenyl Capable of growing on 4-chlorobiphenyl as a sole carbon and energy source. nih.gov

Environmental Persistence and Transformation Pathways

The environmental persistence of alpha-methyl-4-biphenylacetic acid is influenced by its chemical structure and the surrounding environmental conditions. The biphenyl structure, while generally stable, is susceptible to microbial degradation. The addition of a methyl group and an acetic acid side chain can influence the rate and pathway of this degradation.

Based on studies of related compounds, the initial step in the aerobic biodegradation of alpha-methyl-4-biphenylacetic acid is likely the hydroxylation of one of the biphenyl rings. This is a common strategy employed by bacteria to destabilize the aromatic system and prepare it for ring cleavage. This initial oxidation is typically catalyzed by dioxygenase enzymes.

Following hydroxylation, the dihydroxylated biphenyl ring is susceptible to cleavage. The most common mechanism is meta-cleavage, which results in the formation of a muconic acid derivative. nih.gov In the case of 4-hydroxyphenylacetic acid degradation by Acinetobacter and Pseudomonas, the key intermediate is 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which undergoes ring fission. asm.orgnih.gov

The subsequent steps involve a series of enzymatic reactions, including dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission, which ultimately break down the molecule into smaller, readily metabolizable compounds that can enter the Krebs cycle. asm.orgnih.gov

The persistence of alpha-methyl-4-biphenylacetic acid in the environment will depend on the presence of competent microbial populations and favorable conditions for their activity, such as the availability of oxygen and other nutrients.

Potential for Byproduct Formation in Environmental Systems

The microbial degradation of alpha-methyl-4-biphenylacetic acid has the potential to form various transformation products, some of which may be more persistent or have different biological activities than the parent compound.

Drawing parallels from the degradation of 4-chlorobiphenyl, a major byproduct is often the corresponding benzoic acid derivative. nih.gov Therefore, it is plausible that the degradation of alpha-methyl-4-biphenylacetic acid could lead to the formation of 4-phenylbenzoic acid and other related aromatic acids. A study on the biotransformation of 4-chlorobiphenyl by a Pseudomonas species identified 4'-chloroacetophenone (B41964) as a significant, and potentially dead-end, metabolite. nih.gov This suggests that incomplete degradation can lead to the accumulation of stable byproducts.

The degradation of 4-hydroxyphenylacetic acid has been shown to produce several intermediate metabolites, including 5-carboxymethyl-2-hydroxymuconic acid and 2-hydroxyhepta-2,4-diene-1,7-dioic acid, before being completely mineralized. asm.orgnih.gov The formation of such intermediates is a common feature of bacterial degradation of aromatic compounds.

It is also important to consider that under certain conditions, microbial transformation can lead to the formation of unintended and potentially more hazardous byproducts. For example, the transformation of 4-chlorobiphenyl by some bacteria has been shown to produce nitrated derivatives in the presence of nitrite. researchgate.net

Interactive Data Table: Potential Byproducts from the Degradation of Related Biphenyl Acids

Parent Compound Degrading Microorganism(s) Potential Byproducts
4-Chlorobiphenyl Achromobacter sp., Bacillus brevis 4-Chlorobenzoic acid nih.gov
4-Chlorobiphenyl Pseudomonas sp. 4'-Chloroacetophenone, 2-hydroxy,2-[4'-chlorophenyl] ethane, 2-oxo,2-[4'-chlorophenyl] ethanol (B145695) nih.gov
4-Hydroxyphenylacetic acid Acinetobacter sp., Pseudomonas putida 3,4-Dihydroxyphenylacetic acid, 5-carboxymethyl-2-hydroxymuconic acid, 2-hydroxyhepta-2,4-diene-1,7-dioic acid asm.orgnih.gov
Lignin Rhodococcus jostii RHA1 Oxalic acid, 4-hydroxyphenylacetic acid, 4-hydroxy-3-methoxyphenylacetic acid nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Analogs and Derivatives

The development of novel analogs and derivatives of alpha-Methyl-4-biphenylacetic acid is a cornerstone of ongoing research, aimed at enhancing therapeutic efficacy, improving safety profiles, and expanding the range of treatable conditions. A significant focus has been on the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties.

One of the most well-known derivatives is Flurbiprofen (B1673479), which incorporates a fluorine atom into the biphenyl (B1667301) structure. This modification enhances its anti-inflammatory properties. Further research has led to the development of enantiomerically pure forms, such as (R)-Flurbiprofen (Tarenflurbil), which was investigated for its potential to modulate gamma-secretase activity in the context of Alzheimer's disease. Although clinical trials for Tarenflurbil in Alzheimer's disease were not successful, the research provided valuable insights into the structure-activity relationships of this class of compounds. dovepress.comacspublisher.com

Current research into novel analogs often involves the principles of medicinal chemistry to guide the design of new molecules. Structure-activity relationship (SAR) studies are crucial in this process. For instance, research on halogenated biphenyls has highlighted the importance of the number and position of halogen atoms for receptor binding and biological activity. hmdb.ca These principles can be applied to the biphenylacetic acid scaffold to design new derivatives with optimized properties. The goal is to create analogs with increased potency, selectivity for specific biological targets, and reduced off-target effects.

Interactive Table: Notable Derivatives of alpha-Methyl-4-biphenylacetic acid

Compound NameStructural ModificationKey Research Focus
FlurbiprofenAddition of a fluorine atom to the biphenyl ring.Anti-inflammatory, analgesic.
TarenflurbilThe (R)-enantiomer of Flurbiprofen.Gamma-secretase modulation for Alzheimer's disease.

Application in Combination Therapies

The exploration of alpha-Methyl-4-biphenylacetic acid derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and address complex diseases. By targeting multiple pathways simultaneously, combination therapies can potentially achieve synergistic effects, reduce the required doses of individual drugs, and overcome drug resistance.

A notable example is the use of Flurbiprofen in combination with other analgesics. Studies have investigated its co-administration with opioids for postoperative pain management. The rationale is that the anti-inflammatory action of Flurbiprofen can complement the central analgesic effects of opioids, potentially leading to improved pain relief with lower opioid doses and, consequently, fewer opioid-related side effects. hmdb.ca

Furthermore, Flurbiprofen has been evaluated in combination with alpha-blockers, such as alfuzosin (B1207546), for the management of lower urinary tract symptoms (LUTS). The addition of Flurbiprofen to alfuzosin therapy has shown potential in further improving symptoms, suggesting a role for its anti-inflammatory effects in this condition. nih.gov

It is important to note that combining alpha-Methyl-4-biphenylacetic acid derivatives with other nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241), is generally not recommended due to an increased risk of gastrointestinal side effects. plos.org Careful consideration of potential drug-drug interactions is crucial in the development of any combination therapy regimen.

Advanced Drug Delivery and Formulation Strategies (e.g., Nanocarriers)

Overcoming the challenges of drug delivery, such as poor solubility and limited bioavailability, is a key focus in maximizing the therapeutic potential of alpha-Methyl-4-biphenylacetic acid and its derivatives. Advanced drug delivery and formulation strategies, particularly the use of nanocarriers, have emerged as a promising approach.

For derivatives like Flurbiprofen and Tarenflurbil, which have been more extensively studied, various nanocarrier systems have been developed to improve their delivery to target sites. These include:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles have been investigated for the transdermal delivery of Flurbiprofen. They can enhance skin penetration, providing a localized anti-inflammatory effect while minimizing systemic side effects. hmdb.ca

Polymeric Nanoparticles: Polylactide-co-glycolide (PLGA) nanoparticles have been used to encapsulate Tarenflurbil for potential brain delivery. The small size of these nanoparticles is designed to facilitate transport across the blood-brain barrier. nih.gov

Intranasal Delivery Systems: Nanoparticle-based formulations for intranasal delivery of Tarenflurbil have been explored as a strategy to bypass the blood-brain barrier and directly target the brain for conditions like Alzheimer's disease. nih.gov

These nanocarrier systems can offer several advantages, including improved drug solubility, protection from degradation, controlled release profiles, and targeted delivery to specific tissues or organs. Research in this area is dynamic, with ongoing efforts to optimize nanoparticle design and surface modifications to further enhance their performance.

Interactive Table: Nanocarrier Systems for Biphenylacetic Acid Derivatives

Nanocarrier TypeDerivativeApplicationPotential Advantage
Solid Lipid Nanoparticles (SLNs)FlurbiprofenTransdermal deliveryEnhanced skin permeation
Polymeric Nanoparticles (PLGA)TarenflurbilBrain deliveryPotential to cross the blood-brain barrier
Nanostructured Lipid Carriers (NLCs)FlurbiprofenTransdermal deliveryImproved drug loading and stability
Intranasal NanoparticlesTarenflurbilBrain targetingDirect nose-to-brain delivery

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—is revolutionizing our understanding of drug mechanisms. While the application of these technologies to alpha-Methyl-4-biphenylacetic acid itself is still in its early stages, research on its derivatives provides a glimpse into the potential of this approach.

While specific, in-depth proteomics and genomics studies on alpha-Methyl-4-biphenylacetic acid are not yet widely published, the potential for these technologies is immense. Proteomics could be used to identify the full spectrum of protein targets that interact with the compound, moving beyond its known anti-inflammatory targets. Genomics and transcriptomics could help elucidate how the compound and its analogs modulate gene expression, providing a deeper understanding of their cellular effects and identifying potential biomarkers for treatment response.

The integration of these omics datasets will be crucial for building comprehensive models of the drug's mechanism of action, identifying novel therapeutic targets, and personalizing treatment strategies in the future.

Computational Predictions for Multi-target Activity and Adverse Effects

Computational modeling and in silico prediction are becoming indispensable tools in modern drug discovery and development. These approaches can accelerate the research process, reduce costs, and provide valuable insights into the potential of a compound before it enters extensive laboratory testing.

For a compound like alpha-Methyl-4-biphenylacetic acid and its analogs, computational methods can be applied in several key areas:

Multi-target Activity Prediction: Molecular docking and virtual screening can be used to predict how the compound might interact with a wide range of biological targets beyond its primary mechanism of action. This can help to identify potential new therapeutic applications for the compound or its derivatives.

Adverse Effect Prediction: In silico models can be used to predict potential adverse effects by analyzing the compound's structural similarity to other drugs with known toxicities and by predicting its interaction with off-target proteins known to be involved in adverse drug reactions.

Pharmacokinetic Modeling: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to guide the design of derivatives with improved pharmacokinetic profiles.

While specific computational studies focused solely on alpha-Methyl-4-biphenylacetic acid are not extensively documented in publicly available literature, the methodologies are well-established and are undoubtedly being utilized in the broader field of NSAID research and development. As our understanding of biological systems and computational power continue to grow, these predictive tools will play an increasingly important role in the future of drug discovery for this class of compounds.

Q & A

Q. What are the recommended analytical methods to confirm the identity and purity of α-methyl-4-biphenylacetic acid in synthetic preparations?

To verify identity and purity, use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with literature data to confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (e.g., LiChrosorb® RP-8) and UV detection .
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or high-resolution MS .
  • Melting Point Analysis : Cross-check observed melting points with published values, if available .

Q. How should α-methyl-4-biphenylacetic acid be stored to ensure chemical stability in laboratory settings?

Store the compound in a cool, dry environment (recommended temperature: 2–8°C) away from heat and moisture. Use airtight containers to prevent oxidation, and avoid contact with strong acids/alkalis or oxidizing agents, as these may degrade the compound .

Q. What are the critical steps for resolving discrepancies in spectral data when comparing newly synthesized batches with literature reports?

  • Re-examine experimental conditions : Ensure solvent purity, instrument calibration (e.g., NMR lock signals), and sample concentration.
  • Cross-reference databases : Use SciFinder or Reaxys to verify spectral data across multiple sources .
  • Collaborative validation : Share raw data with peers or utilize institutional core facilities for independent analysis.

Advanced Research Questions

Q. How can X-ray crystallography be optimized to study α-methyl-4-biphenylacetic acid binding to cyclooxygenase-1 (COX-1)?

  • Crystallization conditions : Use hanging-drop vapor diffusion with PEG-based buffers and co-crystallize COX-1 with the compound at 1:5 molar ratio.
  • Data refinement : Employ molecular replacement (Phaser) using existing COX-1 structures (e.g., PDB 1Q4G) as templates . Address twinning/pseudosymmetry using REFMAC with TLS parameters and validate with MolProbity .
  • Binding analysis : Calculate electron density maps (e.g., 2FoFc2F_o-F_c) to visualize ligand occupancy and hydrogen-bonding interactions .

Q. What experimental strategies mitigate challenges in synthesizing α-methyl-4-biphenylacetic acid derivatives with improved COX-2 selectivity?

  • Structure-activity relationship (SAR) studies : Introduce substituents at the biphenyl moiety to exploit COX-2’s larger active site.
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities before synthesis .
  • In vitro assays : Compare IC50_{50} values against recombinant COX-1 and COX-2 enzymes using fluorometric or colorimetric assays.

Q. How should researchers address incomplete toxicological data for α-methyl-4-biphenylacetic acid in preclinical studies?

  • Acute toxicity screening : Conduct OECD Guideline 423 tests (oral administration in rodents) to establish LD50_{50} ranges.
  • In vitro cytotoxicity : Use HepG2 or HEK293 cell lines to assess mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) .
  • Literature extrapolation : Cross-reference toxicity profiles of structurally related NSAIDs (e.g., ibuprofen derivatives) for risk assessment .

Q. What methodologies are effective in analyzing hazardous decomposition products of α-methyl-4-biphenylacetic acid under thermal stress?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min increments up to 300°C.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products using DB-5MS columns and NIST library matching .
  • Hazard assessment : Compare decomposition pathways with GHS criteria for flammability and reactivity.

Methodological Considerations

Q. How can pseudosymmetry in crystallographic data for α-methyl-4-biphenylacetic acid complexes be resolved?

  • Twin refinement : Apply twin operators (e.g., h+k,k,lh+k,-k,-l) in REFMAC to refine merohedrally twinned datasets .
  • Validation metrics : Check Rfree_{free} convergence (<5% difference from Rwork_{work}) and Ramachandran outliers (<0.5%) using PROCHECK .

Q. What strategies enhance regioselectivity in Friedel-Crafts alkylation reactions involving α-methyl-4-biphenylacetic acid precursors?

  • Lewis acid catalysts : Optimize AlCl3_3 or FeCl3_3 concentrations to direct electrophilic substitution to the para position.
  • Solvent polarity : Use dichloromethane or nitrobenzene to stabilize carbocation intermediates and reduce side reactions .

Q. How do researchers reconcile conflicting reports on the solubility of α-methyl-4-biphenylacetic acid in polar vs. nonpolar solvents?

  • Solubility screening : Perform gradient experiments in DMSO, ethanol, and hexane at 25°C using UV-Vis spectroscopy.
  • Co-solvent systems : Test binary mixtures (e.g., water:ethanol) to enhance dissolution for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.